3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid
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Overview
Description
3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The thiazole ring is then acylated using an acyl chloride or anhydride to introduce the acetyl group.
Amidation: The acylated thiazole is reacted with an amine to form the amide linkage.
Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. For example, it may inhibit an enzyme’s activity by occupying its active site or alter receptor function by binding to its ligand-binding domain.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: A compound with a similar amide linkage and aromatic structure.
2-Fluorodeschloroketamine: Shares structural features such as aromatic rings and functional groups.
Uniqueness
3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C22H22N2O3S/c1-14(2)16-6-8-17(9-7-16)21-24-19(13-28-21)11-20(25)23-12-15-4-3-5-18(10-15)22(26)27/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
NXCWCEKWICRKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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